molecular formula C13H14N2O2S B2829812 5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1207051-25-9

5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2829812
CAS No.: 1207051-25-9
M. Wt: 262.33
InChI Key: CGIAXHJJTACJAV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the thiophene and cyclopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the isoxazole ring can produce amines.

Scientific Research Applications

5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • 5-(2-thienyl)-3-isoxazolecarboxamide

Uniqueness

5-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(14-6-5-10-2-1-7-18-10)11-8-12(17-15-11)9-3-4-9/h1-2,7-9H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIAXHJJTACJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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